
Atn-161
描述
ATN-161 是一种非精氨酸-甘氨酸-天冬氨酸基整合素结合肽。它来源于纤连蛋白的协同作用区域,专门靶向整合素 α-5β-1 和 α-vβ-3。 这些整合素在肿瘤血管生成中起着至关重要的作用,使 this compound 成为癌症治疗的有希望的候选药物 .
准备方法
合成路线和反应条件: ATN-161 被合成为了具有 Ac-PHSCN-NH2 序列的五氨基酸肽。合成涉及标准的固相肽合成技术,其中氨基酸依次添加到固定在固体树脂上的不断增长的肽链中。 然后使用高效液相色谱从树脂中裂解并纯化肽 .
工业生产方法: this compound 的工业生产遵循类似的合成路线,但规模更大。该过程涉及自动肽合成仪,以确保高产率和纯度。 最终产品经过严格的质量控制,以达到药物标准 .
化学反应分析
反应类型: ATN-161 主要进行结合相互作用,而不是传统的化学反应。它与整合素 α-5β-1 和 α-vβ-3 结合,抑制其功能。 这种结合可以被认为是一种分子识别形式,而不是化学反应 .
常用试剂和条件: this compound 的合成涉及试剂,例如受保护的氨基酸、偶联剂,如 N,N'-二异丙基碳二亚胺,以及脱保护剂,如三氟乙酸。 反应通常在惰性条件下进行,以防止氧化 .
形成的主要产物: 合成的主要产物是 this compound 肽本身。 由于固相肽合成方法的特异性,不会形成明显的副产物 .
科学研究应用
Cancer Therapy
Mechanism of Action:
ATN-161 functions primarily as an antiangiogenic agent. By blocking the α5β1 integrin, it inhibits endothelial cell migration and new blood vessel formation, which are crucial for tumor growth and metastasis.
Clinical Trials:
- Phase 1 Trial: A study involving 26 patients with advanced solid tumors demonstrated that this compound was well tolerated at doses ranging from 0.5 to 16 mg/kg. Approximately one-third of participants exhibited prolonged stable disease, suggesting potential efficacy in managing tumor progression .
- Preclinical Studies: In animal models, systemic administration of this compound significantly reduced tumor growth and metastasis. For instance, in Copenhagen rats with MLL tumors, treatment resulted in an eight- to ten-fold reduction in blood vessel density within tumor tissues compared to untreated controls .
Study Type | Findings |
---|---|
Phase 1 Clinical | Well tolerated; prolonged stable disease in ~33% of patients |
Preclinical (Rats) | Significant reduction in tumor growth and blood vessel density |
In Vitro (DU145) | Inhibition of basement membrane invasion in prostate cancer cell lines |
Viral Infection Treatment
SARS-CoV-2 Research:
Recent studies have highlighted this compound's potential as a therapeutic agent against SARS-CoV-2. It has been shown to inhibit the binding of the viral spike protein to host cells, thereby reducing viral entry and infection rates.
Key Findings:
- In Vitro Studies: Pre-treatment with this compound increased cell viability in the presence of SARS-CoV-2, demonstrating a protective effect against cytopathic damage caused by the virus .
- Animal Models: Research indicates that this compound can reduce viral load in infected mice, supporting its potential as a preventative treatment for α5β1-mediated viral infections .
Study Type | Findings |
---|---|
In Vitro | Increased cell viability; decreased cytopathic effects in SARS-CoV-2 infected cells |
Animal Model | Reduction of viral load in mice; potential for clinical application against COVID-19 |
Antiangiogenic Effects in Ocular Disease
This compound has also been investigated for its antiangiogenic properties in treating choroidal neovascularization (CNV), a condition associated with age-related macular degeneration.
Experimental Results:
In studies involving human choroidal endothelial cells and laser-induced CNV models in rats, this compound demonstrated significant inhibition of neovascularization and leakage when compared to standard therapies like anti-Vascular Endothelial Growth Factor (VEGF) treatments .
Study Type | Findings |
---|---|
In Vitro | Inhibition of VEGF-induced migration and capillary tube formation |
In Vivo (Rats) | Significant reduction in CNV leakage and lesion size compared to control groups |
作用机制
ATN-161 通过与整合素 α-5β-1 和 α-vβ-3 结合发挥作用。这些整合素参与细胞粘附、迁移和存活。通过抑制这些整合素,this compound 打乱了促进肿瘤血管生成和转移的信号通路。 具体而言,它抑制了内皮细胞的迁移和粘附,减少了为肿瘤提供血液供应的新血管的形成 .
类似化合物:
- 西来吉替德:另一种整合素抑制剂,靶向 α-vβ-3 和 α-vβ-5 整合素。与 this compound 不同,西来吉替德是一种精氨酸-甘氨酸-天冬氨酸基肽。
- 沃洛西昔单抗:一种靶向 α-5β-1 整合素的单克隆抗体,类似于 this compound,但具有不同的分子结构和作用机制 .
This compound 的独特性: this compound 的独特之处在于其非精氨酸-甘氨酸-天冬氨酸基结构,使其能够以高特异性和低毒性靶向整合素。
相似化合物的比较
- Cilengitide: Another integrin inhibitor that targets alpha-v beta-3 and alpha-v beta-5 integrins. Unlike ATN-161, cilengitide is an arginine-glycine-aspartic acid-based peptide.
- Volociximab: A monoclonal antibody that targets alpha-5 beta-1 integrin, similar to this compound, but with a different molecular structure and mechanism of action .
Uniqueness of this compound: this compound is unique due to its non-arginine-glycine-aspartic acid-based structure, which allows it to target integrins with high specificity and low toxicity.
生物活性
ATN-161, a five-amino acid peptide derived from the synergy region of fibronectin, functions primarily as an integrin antagonist, particularly targeting the α5β1 integrin. This compound has garnered attention for its potential therapeutic applications in oncology and beyond, including its role in inhibiting tumor growth, metastasis, and even viral infections such as SARS-CoV-2.
This compound operates by binding to integrins, which are crucial for cell adhesion and signaling. Unlike traditional integrin antagonists that block adhesion, this compound inhibits integrin-dependent signaling pathways. This unique mechanism contributes to its antiangiogenic properties, making it effective in reducing tumor vascularization and growth.
Preclinical Studies
- Tumor Growth Inhibition : In various animal models, this compound has demonstrated significant antitumor activity. For instance:
- Combination Therapies : this compound has shown promising results when combined with other chemotherapy agents:
- Non-Oncological Applications : Beyond cancer treatment, this compound has been investigated for its effects on autoimmune conditions:
Pharmacokinetics
The pharmacokinetic profile of this compound indicates rapid clearance from plasma with a half-life ranging from 3.2 to 5.0 hours . Despite this short half-life, the compound exhibits durable effects on tumor suppression, suggesting prolonged receptor interaction or a long-lasting biological response .
Clinical Trials
This compound has progressed through several clinical trials:
- Phase I Trials : Initial studies focused on safety and tolerability in patients with advanced solid tumors. Results indicated that the peptide was well-tolerated and demonstrated preliminary signs of efficacy with prolonged stable disease in some patients .
- Phase II Trials : Currently ongoing trials aim to further evaluate the antitumor efficacy and optimal dosing strategies based on the observed U-shaped dose-response curve .
Viral Inhibition Studies
Recent research has explored this compound's potential against viral infections:
- A study demonstrated that this compound effectively inhibits the interaction between the SARS-CoV-2 spike protein and its host binding partners (ACE2/α5β1). This inhibition resulted in increased cell viability in vitro when administered prophylactically against viral infection .
Summary of Biological Activities of this compound
Activity | Description |
---|---|
Tumor Growth Inhibition | Reduces tumor size by 80-90% in preclinical models |
Combination Therapy Efficacy | Enhances survival rates when combined with 5-FU |
Anti-inflammatory Effects | Shows regression of Crohn's disease in animal models |
Viral Infection Inhibition | Disrupts SARS-CoV-2 entry into host cells |
Pharmacokinetics of this compound
Dose (mg/kg) | Cmax (ng/mL) | AUC (ng·h/mL) | Half-Life (hours) | Clearance (mL/min/kg) |
---|---|---|---|---|
0.1 | Undetectable | Not available | Not applicable | Not applicable |
0.25 | Variable | Variable | Variable | Variable |
0.5 | Variable | Variable | Variable | Variable |
1.0 | Increased | Increased | 3.2–5.0 | Reduced |
8.0 | Increased | Increased | Stable | Reduced |
属性
IUPAC Name |
(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-acetylpyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]butanediamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35N9O8S/c1-11(34)32-4-2-3-17(32)23(40)29-14(5-12-7-26-10-27-12)20(37)30-15(8-33)21(38)31-16(9-41)22(39)28-13(19(25)36)6-18(24)35/h7,10,13-17,33,41H,2-6,8-9H2,1H3,(H2,24,35)(H2,25,36)(H,26,27)(H,28,39)(H,29,40)(H,30,37)(H,31,38)/t13-,14-,15-,16-,17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMHDBUJXLOFTLC-WOYTXXSLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1C(=O)NC(CC2=CN=CN2)C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35N9O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60180877 | |
Record name | ATN 161 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60180877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
597.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
ATN-161 is a non-RGD based integrin binding peptide targeting alpha-5 beta-1 and alpha-v beta-3. It inhibits the migration and adhesion of particular integrins on activated endothelial cells that play a critical role in tumor angiogenesis. Beta integrins, including beta(1), beta(3) and beta(5) subtypes, are present on endothelial cells and mediate endothelial cell-extracellular matrix interactions. Of particular interest to cancer progression is integrin alpha(5)beta(1) which is expressed on activated endothelial cells and plays a critical role in tumor angiogenesis. Likewise alpha(5)beta(1) integrin is also present on many tumor cells where is plays a key role in adhesion and migration and hence blocking this integrin can affect tumor progression both directly and also indirectly through the prevention of angiogenesis. | |
Record name | ATN-161 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05491 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
262438-43-7 | |
Record name | ATN 161 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0262438437 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ATN-161 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05491 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ATN 161 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60180877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ATN-161 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XW0H5LE42K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。